Ethyl 3-bromo-2-(trifluoromethoxy)benzoate
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Overview
Description
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-(trifluoromethoxy)benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, biaryl compounds, and benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-5-(trifluoromethoxy)benzoate
- Ethyl 4-bromo-2-(trifluoromethoxy)benzoate
- Ethyl 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoate
Uniqueness
Ethyl 3-bromo-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H8BrF3O3 |
---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
ethyl 3-bromo-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)6-4-3-5-7(11)8(6)17-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
HTQPGPFWDWUQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
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